An In-Depth Technical Guide to 2-tert-butyl-4-iodoimidazole: Structure, Properties, and Synthetic Considerations
An In-Depth Technical Guide to 2-tert-butyl-4-iodoimidazole: Structure, Properties, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-tert-butyl-4-iodoimidazole, a heterocyclic compound of potential interest in medicinal chemistry and drug development. While this specific molecule is not widely documented or commercially available, this paper constructs a detailed profile based on established principles of organic chemistry and data from structurally related analogs. We will delve into its theoretical physicochemical properties, propose a plausible synthetic pathway with a step-by-step protocol, and discuss its potential applications as a versatile chemical intermediate. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of novel substituted imidazoles.
Introduction: The Imidazole Scaffold in Drug Discovery
The imidazole ring is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a versatile scaffold for interacting with biological targets.[2] The introduction of various substituents onto the imidazole ring allows for the fine-tuning of a molecule's steric, electronic, and lipophilic properties, which are critical for optimizing its pharmacological profile.
Iodinated imidazoles, in particular, serve as valuable intermediates in organic synthesis. The carbon-iodine bond is relatively weak, making it amenable to a variety of cross-coupling reactions, such as Suzuki and Sonogashira couplings, which are instrumental in building molecular complexity.[3] Furthermore, the incorporation of a bulky tert-butyl group can impart specific conformational constraints and enhance metabolic stability.
This guide focuses on the hypothetical molecule, 2-tert-butyl-4-iodoimidazole, exploring its fundamental characteristics and providing a roadmap for its potential synthesis and utilization.
Molecular Structure and Physicochemical Properties
The proposed structure of 2-tert-butyl-4-iodoimidazole features a central imidazole ring substituted with a tert-butyl group at the second position and an iodine atom at the fourth position.
Caption: Chemical structure of 2-tert-butyl-4-iodoimidazole.
Based on this structure, we can calculate its fundamental molecular properties, which are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁IN₂ | Calculated |
| Molecular Weight | 250.08 g/mol | Calculated |
| CAS Number | Not Assigned | N/A |
Proposed Synthetic Pathway and Experimental Protocol
The synthesis of 2-tert-butyl-4-iodoimidazole is not explicitly described in the current literature. However, a plausible and efficient synthetic route can be designed by combining established methodologies for the synthesis of 2-substituted and 4-iodo-substituted imidazoles. A logical approach involves the iodination of a readily available precursor, 2-tert-butyl-1H-imidazole.[3]
The direct iodination of imidazole and its derivatives can be challenging to control, often leading to a mixture of mono-, di-, and tri-iodinated products.[4] Therefore, careful control of stoichiometry and reaction conditions is paramount.
Caption: Proposed workflow for the synthesis of 2-tert-butyl-4-iodoimidazole.
Step-by-Step Experimental Protocol:
Objective: To synthesize 2-tert-butyl-4-iodoimidazole via the direct iodination of 2-tert-butyl-1H-imidazole.
Materials:
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2-tert-butyl-1H-imidazole
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Sodium hydroxide (NaOH)
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Sodium iodide (NaI)
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Iodine (I₂)
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Concentrated hydrochloric acid (HCl)
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Ethyl acetate
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Sodium chloride (NaCl)
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Deionized water
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Ice
Procedure:
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Preparation of the Imidazole Solution:
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In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, dissolve sodium hydroxide (1.1 equivalents) in deionized water.
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Once the solution has cooled to room temperature, add 2-tert-butyl-1H-imidazole (1.0 equivalent) and stir until completely dissolved.
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Preparation of the Iodinating Reagent:
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In a separate beaker, dissolve sodium iodide (0.4 equivalents) in a minimal amount of deionized water and cool to room temperature.
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Add solid iodine (0.25 equivalents) to the sodium iodide solution and stir until the iodine has fully dissolved. The formation of the triiodide ion (I₃⁻) in this step enhances the solubility of iodine in the aqueous medium.[4]
-
-
Iodination Reaction:
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Cool the imidazole solution to 0 °C using the ice bath.
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Slowly add the iodine solution dropwise to the stirred imidazole solution. It is crucial to maintain the temperature at 0 °C to minimize the formation of di-iodinated byproducts.[4]
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After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Product Isolation:
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Carefully adjust the pH of the reaction mixture to 7-8 using concentrated hydrochloric acid. This will protonate the imidazole nitrogen and precipitate the product.
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Collect the resulting solid by vacuum filtration.
-
-
Extraction of Residual Product:
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To the filtrate, add sodium chloride until saturation.
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Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
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Combine the organic layers and dry over anhydrous sodium sulfate.
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Filter and concentrate the organic phase under reduced pressure to yield any remaining product.
-
-
Purification:
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Combine the initially precipitated solid with the residue from the extraction.
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Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or isopropanol/hexane) to obtain pure 2-tert-butyl-4-iodoimidazole.[5]
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Potential Applications in Drug Development
While 2-tert-butyl-4-iodoimidazole itself does not have documented biological activity, its structure suggests significant potential as a versatile intermediate in the synthesis of novel therapeutic agents.
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Scaffold for Kinase Inhibitors: The imidazole core is a common feature in many kinase inhibitors. The 2-tert-butyl group can serve to occupy a hydrophobic pocket in the kinase active site, while the 4-iodo position provides a handle for introducing further complexity through cross-coupling reactions to enhance potency and selectivity.
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Antimicrobial and Antifungal Agents: Substituted imidazoles have a long history as antimicrobial and antifungal drugs. The unique combination of a bulky lipophilic group and an iodine atom could lead to compounds with novel mechanisms of action or improved efficacy against resistant strains.
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GPCR Ligands: The imidazole moiety is also present in ligands for G-protein coupled receptors (GPCRs). The ability to functionalize the 4-position of 2-tert-butyl-4-iodoimidazole would allow for the exploration of structure-activity relationships in the development of new GPCR modulators.
Conclusion
This technical guide has provided a detailed, albeit theoretical, examination of 2-tert-butyl-4-iodoimidazole. By leveraging established chemical principles and data from analogous compounds, we have outlined its likely structure, calculated its molecular weight, and proposed a robust synthetic protocol. The potential of this molecule as a building block in medicinal chemistry is significant, offering a platform for the generation of diverse libraries of novel compounds for drug discovery. It is our hope that this guide will stimulate further research into the synthesis and application of this and other novel substituted imidazoles.
References
-
ResearchGate. Synthesis of 2,4,5-trisubstuited imidazoles using (15 mol%) molecular iodine. [Link]
-
PMC. Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. [Link]
-
PMC. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. [Link]
-
PubMed. Solid-phase synthesis of 4-substituted imidazoles using a scaffold approach. [Link]
-
ResearchGate. Synthesis of 4‐Iodoimidazole Nucleosides: A Biocatalyzed Whole Cell Approach. [Link]
-
Organic Chemistry Portal. A One-Pot, Four-Component Synthesis of N-Substituted 2,4-Diarylimidazoles. [Link]
-
Wiley Online Library. Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. [Link]
-
ResearchGate. Synthesis of tert‐butyl 2,4‐dihalogeno‐5‐methyl‐1H‐imidazole‐1‐carboxylates 2 a–b. [Link]
- Google Patents.
-
PubChem. 2-tert-butyl-1H-imidazole. [Link]
- Google Patents. Synthesis method of 4-iodo-1H-imidazole.
-
PubChem. 4-iodo-1H-imidazole. [Link]
-
Monmouth College. Synthesis of the Novel Compound 1-tert-Butyl-3- Propylimidazolium Iodide. [Link]
- Google Patents.
-
RSC Publishing. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. [Link]
Sources
- 1. CN102432543A - Synthesis method of 4-iodo-1H-imidazole - Google Patents [patents.google.com]
- 2. A One-Pot, Four-Component Synthesis of N-Substituted 2,4-Diarylimidazoles [organic-chemistry.org]
- 3. 2-tert-butyl-1H-imidazole | C7H12N2 | CID 498442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-Iodoimidazole synthesis - chemicalbook [chemicalbook.com]
